Apitolisib

Descripción

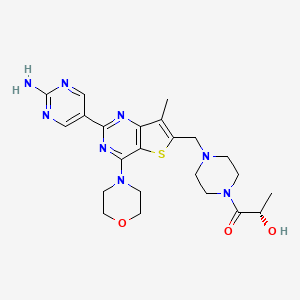

This compound is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. This compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVVNQKCSKSHKT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145738 | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032754-93-0 | |

| Record name | Apitolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apitolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APITOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apitolisib (GDC-0980): A Technical Guide to its Mechanism of Action in the PI3K/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small-molecule inhibitor that dually targets Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][5] this compound's ability to simultaneously inhibit two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2), allows for a more comprehensive blockade of downstream signaling compared to agents that target either kinase alone.[3][4][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the p110 catalytic subunit of Class I PI3K isoforms (α, β, δ, and γ) and the kinase domain of mTOR.[4][7] By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their respective substrates, thereby inhibiting their catalytic activity.

The inhibition of PI3K by this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as AKT. The subsequent inhibition of mTORC1 and mTORC2 by this compound further downstream disrupts the phosphorylation of key substrates like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[8] This dual blockade leads to G1 cell-cycle arrest and, in some cancer cell lines, the induction of apoptosis.[3][9]

Quantitative Inhibitory Activity

The potency of this compound against Class I PI3K isoforms and mTOR has been characterized in various preclinical studies. The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Target | Parameter | Value (nM) |

| PI3Kα (p110α) | IC50 | 5 |

| PI3Kβ (p110β) | IC50 | 27 |

| PI3Kδ (p110δ) | IC50 | 7 |

| PI3Kγ (p110γ) | IC50 | 14 |

| mTOR | Ki | 17.3 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. (Data sourced from multiple preclinical studies)[1][4][7]

Signaling Pathway Inhibition

The following diagram illustrates the PI3K/mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (PI3K and mTOR)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and mTOR.

Objective: To determine the IC50 and/or Ki values of this compound for PI3K and mTOR.

Materials:

-

Purified recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

-

Substrate: PIP2 for PI3K, and a peptide substrate (e.g., a fragment of 4E-BP1) for mTOR.

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection methods like ADP-Glo™).

-

This compound (GDC-0980) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or a luminescence-based system).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific kinase (e.g., PI3Kα), and its substrate (PIP2).

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the product (phosphorylated substrate). For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-protein Levels

This technique is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in the PI3K/mTOR pathway within cancer cells.

Objective: To measure the inhibition of downstream signaling by this compound in a cellular context.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3).

-

Cell culture medium and supplements.

-

This compound (GDC-0980).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, anti-total-S6K).

-

Secondary antibodies (e.g., HRP-conjugated anti-rabbit/mouse IgG).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against a specific phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Western blot experiment to assess the impact of this compound on the PI3K/mTOR pathway.

Caption: Western Blot experimental workflow for pathway analysis.

Conclusion

This compound (GDC-0980) is a potent dual inhibitor of PI3K and mTOR, two central kinases in a signaling pathway frequently hyperactivated in cancer.[3][4] Its mechanism of action involves the direct, ATP-competitive inhibition of Class I PI3K isoforms and mTORC1/2, leading to a robust blockade of downstream signaling. This comprehensive inhibition results in reduced cell proliferation and survival, and the induction of apoptosis in susceptible cancer cell lines.[3][9] The preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the clinical investigation of this compound in tumors with a dysregulated PI3K/mTOR pathway. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this dual-targeting strategy.[1][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells [mdpi.com]

- 9. researchgate.net [researchgate.net]

Apitolisib (GDC-0980): A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib, also known as GDC-0980, is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[5][6] By simultaneously targeting two key nodes in this pathway, PI3K and mTOR (both mTORC1 and mTORC2), this compound offers a comprehensive blockade of downstream signaling, which may overcome resistance mechanisms associated with single-agent inhibitors.[1][7] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and associated experimental methodologies.

Mechanism of Action

This compound is a selective inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and also targets the ATP-binding site of mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[1][8] This dual inhibition leads to a complete suppression of the PI3K/AKT/mTOR signaling cascade.[1] The inhibition of this pathway ultimately results in G1 cell-cycle arrest and, in some cancer cell lines, the induction of apoptosis.[6] Preclinical studies have demonstrated that this compound is more effective than inhibiting either PI3K or mTOR alone.[1]

Signaling Pathway and Point of Inhibition

The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets, including the mTORC1 and mTORC2 complexes. mTORC1 activation promotes protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT. This compound intervenes at the level of PI3K and mTOR, as depicted in the diagram below.

Caption: PI3K/AKT/mTOR signaling pathway with this compound's points of inhibition.

Preclinical Data

This compound has demonstrated potent and broad preclinical activity across a range of cancer models.

In Vitro Activity

The inhibitory activity of this compound against PI3K isoforms and mTOR has been quantified in cell-free assays.

| Target | IC50 / Ki | Reference |

| PI3Kα | 5 nM (IC50) | [8] |

| PI3Kβ | 27 nM (IC50) | [8] |

| PI3Kδ | 7 nM (IC50) | [8] |

| PI3Kγ | 14 nM (IC50) | [8] |

| mTOR | 17 nM (Ki) | [8] |

This compound has shown potent anti-proliferative activity in various cancer cell lines, with particular efficacy in those with PIK3CA mutations.[1]

| Cell Line | Cancer Type | IC50 | Reference |

| PC3 | Prostate | 307 nM | [8] |

| MCF7 | Breast | 255 nM | [8] |

| A-172 | Glioblastoma | Induces apoptosis at 20 µM | [5] |

| U-118-MG | Glioblastoma | Induces apoptosis at 20 µM | [5] |

In Vivo Activity

In preclinical animal models, this compound has demonstrated significant anti-tumor activity at well-tolerated doses.

| Model | Cancer Type | Dosing | Outcome | Reference |

| PC-3 Xenograft | Prostate | 7.5 mg/kg | Tumor stasis or regression | [8] |

| MCF-7 Xenograft | Breast | 7.5 mg/kg | Tumor stasis or regression | [8] |

| Various Xenografts | Breast, Ovarian, Lung, Prostate | 5 mg/kg (daily) | Potent tumor growth inhibition | [1] |

Pharmacokinetics (Preclinical)

Preclinical pharmacokinetic studies in mice have shown that this compound possesses favorable properties.

| Parameter | Value | Dosing | Reference |

| Clearance (Clp) | 9.2 mL/min/kg | 1 mg/kg (i.v.) | [8] |

| Volume of Distribution (Vss) | 1.7 L/kg | 1 mg/kg (i.v.) | [1] |

| Oral Bioavailability | High | 5 and 50 mg/kg (oral) | [1] |

Clinical Data

This compound has been evaluated in several clinical trials, primarily in patients with advanced solid tumors.

Phase I Clinical Trials

Phase I studies were conducted to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound.

| Study | Patient Population | Doses Evaluated | Key Findings | Reference |

| First-in-human study | Advanced solid tumors | 2 - 70 mg (once daily) | RP2D: 40 mg once daily. Dose-proportional pharmacokinetics. Evidence of antitumor activity. | [9][10][11] |

| PIM4604g | Advanced solid tumors | 2 - 70 mg | >50% inhibition of pAkt at doses ≥ 8 mg. | [1] |

Phase II Clinical Trials

Phase II trials have evaluated the efficacy of this compound in specific cancer types.

| Study (Name) | Patient Population | Dosing | Key Efficacy Results | Reference |

| MAGGIE study | Recurrent or persistent endometrial carcinoma | 40 mg daily | Median PFS: 3.5 months. ORR: 6% (confirmed). | [7] |

| Randomized Phase II | Metastatic renal cell carcinoma | 40 mg once per day | Median PFS: 3.7 months (compared to 6.1 months for everolimus). | [12][13] |

Clinical Pharmacokinetics

Pharmacokinetic data from clinical trials have characterized the behavior of this compound in patients.

| Parameter | Value | Dosing | Patient Population | Reference |

| Cmax (median) | 0.469 µM (week 1) | 40 mg daily | Recurrent or persistent endometrial carcinoma | [7] |

| Target Modulation | ≥90% suppression of pAKT | ≥16 mg | Advanced solid tumors | [9][11] |

Safety and Tolerability

The most common treatment-related adverse events (AEs) observed in clinical trials are consistent with the on-target effects of PI3K and mTOR inhibition.

| Adverse Event | Grade ≥3 Incidence (at RP2D of 40 mg) | Reference |

| Hyperglycemia | 18% - 46% | [7][9] |

| Rash | 14% - 30% | [7][9] |

| Diarrhea | 10% - 20% | [7][9] |

| Liver Dysfunction | 12% | [9] |

| Pneumonitis | 8% | [9] |

| Mucosal Inflammation | 6% | [9] |

| Fatigue | 4% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

PI3K and mTOR Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms and mTOR.

-

PI3K Assay: A common method is a fluorescence polarization assay. This assay measures the formation of the product, 3,4,5-inositoltriphosphate (PIP3). The principle is the competition between newly formed PIP3 and a fluorescently labeled PIP3 for binding to a GRP-1 pleckstrin homology (PH) domain protein. The change in polarization is proportional to the amount of unlabeled PIP3 produced, and thus to the PI3K enzyme activity. IC50 values are calculated from dose-response curves.[8]

-

mTOR Assay: A Lanthascreen™ fluorescence resonance energy transfer (FRET) assay is frequently used. This involves a recombinant human mTOR catalytic domain and a GFP-tagged 4E-BP1 substrate. Phosphorylation of 4E-BP1 by mTOR is detected using a terbium-labeled antibody specific to the phosphorylated site. The FRET signal between terbium and GFP is proportional to the extent of phosphorylation. Ki values are determined from dose-response curves using a competitive tight-binding inhibition equation.[8]

Cell Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Methodology: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay.[8]

-

Cancer cells (e.g., PC3, MCF7.1) are seeded in 384-well plates and incubated overnight.

-

This compound is added at various concentrations.

-

Cells are incubated for a defined period (e.g., 3-4 days).

-

CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

-

Luminescence is read using a plate reader.

-

IC50 values are calculated from the dose-response curves using a 4-parameter logistic model.[8]

-

The experimental workflow for a typical cell proliferation assay is outlined below.

References

- 1. Portico [access.portico.org]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Multicenter, Single-Arm, Open-Label, Phase 2 Study of this compound (GDC-0980) for the Treatment of Recurrent or Persistent Endometrial Carcinoma (MAGGIE study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I Study of this compound (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I Study of this compound (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Randomized Open-Label Phase II Trial of this compound (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Apitolisib (GDC-0980): A Technical Guide to its Role as a Dual Inhibitor in the PI3K/Akt Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation, often driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key oncogenic driver.[4] Apitolisib (also known as GDC-0980) is a potent, orally bioavailable, small-molecule inhibitor that uniquely targets two critical nodes in this cascade: class I PI3K and mTOR (both mTORC1 and mTORC2 complexes).[3][5][6] This dual inhibition offers a therapeutic advantage by providing a more complete and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[1][4][5] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

The PI3K/Akt/mTOR Signaling Cascade and this compound's Mechanism of Action

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that translates extracellular signals from growth factors and hormones into cellular responses.

2.1 Canonical Pathway Activation

-

Receptor Tyrosine Kinase (RTK) Activation: The cascade is typically initiated by the binding of growth factors to their corresponding RTKs on the cell surface.[1]

-

PI3K Recruitment and Activation: This binding leads to the autophosphorylation of the RTK, creating docking sites for the p85 regulatory subunit of PI3K. This recruitment to the plasma membrane relieves the inhibition of the p110 catalytic subunit of PI3K.[1]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5] The tumor suppressor PTEN counteracts this step by dephosphorylating PIP3 back to PIP2.[5]

-

Akt Activation: PIP3 recruits proteins with pleckstrin-homology (PH) domains, notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent protein kinase 1 (PDK1), to the cell membrane.[1] Full activation of Akt requires phosphorylation at two key sites: threonine 308 (by PDK1) and serine 473 (by mTOR Complex 2, or mTORC2).[1]

-

Downstream Signaling (mTORC1): Activated Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), an inhibitor of the small GTPase Rheb. This allows Rheb to activate mTOR Complex 1 (mTORC1), which then promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7]

2.2 this compound's Dual Point of Inhibition this compound exerts its anti-tumor effects by concurrently inhibiting two key kinases in this pathway:

-

Class I PI3K: It inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the production of PIP3. This prevents the initial activation of Akt.[5][6][8][9]

-

mTOR Kinase: It directly inhibits the kinase activity of mTOR, affecting both mTORC1 and mTORC2.[5][6] Inhibition of mTORC1 blocks downstream protein synthesis, while inhibition of mTORC2 prevents the crucial serine 473 phosphorylation required for full Akt activation.[1][4]

This dual-inhibition strategy is designed to provide a more comprehensive pathway blockade than inhibiting either PI3K or mTOR alone, potentially mitigating feedback loops that can lead to resistance.[4][10]

Quantitative Data Summary

This compound has demonstrated potent and broad activity in a range of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | Assay Type | Value | Reference(s) |

| PI3K p110α | IC50 | 4.8 - 5 nM | [4][5][6][8][9] |

| PI3K p110β | IC50 | 27 nM | [4][6][8][9] |

| PI3K p110δ | IC50 | 7 nM | [4][6][8][9] |

| PI3K p110γ | IC50 | 14 nM | [4][6][8][9] |

| mTOR | Ki (apparent) | 17 - 17.3 nM | [4][5][6][8][9] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Cellular Activity (Cell Viability)

| Cell Line | Cancer Type | IC50 (approx.) | Reference(s) |

| PC3 | Prostate Cancer | 307 nM | [9] |

| MCF7 | Breast Cancer | 255 nM | [9] |

| A-172 | Glioblastoma | Dose-dependent reduction (50 nM - 50,000 nM) | [10] |

| U-118-MG | Glioblastoma | Dose-dependent reduction (50 nM - 50,000 nM) | [10] |

| Various | Prostate, Breast, NSCLC | Potency generally < 500 nM | [5][6][9] |

| Various | Pancreas, Melanoma | Less potent | [5][6][9] |

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Model | Dosing Schedule | Result | Reference(s) |

| PC-3 & MCF-7 neo/HER2 | 1 mg/kg, p.o. | Significant tumor growth delay | [9] |

| Various Xenografts | 5 mg/kg, daily, p.o. | >50% Tumor Growth Inhibition (TGI) in 15 of 20 models | [6][11] |

| Breast, Ovarian, Lung, Prostate | 5 mg/kg (daily or intermittent) | Broad and potent inhibition of tumor growth | [5] |

| 786-O (Renal) | 0.3, 3, and 10 mg/kg, single dose | Dose-dependent decrease in pAkt levels | [12] |

p.o.: per os (by mouth)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize this compound.

4.1 In Vitro Kinase Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms and their inhibition by this compound.

-

Objective: To determine the IC50 of this compound against purified class I PI3K isoforms.

-

Principle: The assay monitors the production of PIP3. A fluorescently labeled PIP3 analogue competes with the enzymatically produced PIP3 for binding to a detector protein (e.g., GRP-1 pleckstrin homology domain). Increased PIP3 production displaces the fluorescent probe, leading to a decrease in fluorescence polarization.[9]

-

Methodology:

-

Reagents & Buffers:

-

Kinase Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v) CHAPS, 1 mM DTT.[9]

-

Substrates: 25 µM ATP, 9.75 µM PIP2.[9]

-

Enzymes: Purified recombinant PI3Kα, β, δ, or γ isoforms at appropriate concentrations (e.g., 8-60 ng/mL).[9]

-

Test Compound: this compound serially diluted in DMSO.

-

Detection Mix: 9 mM EDTA, 4.5 nM TAMRA-PIP3, 4.2 µg/mL GRP-1 detector protein.[9]

-

-

Procedure: a. Add kinase buffer, PI3K enzyme, and this compound (or DMSO control) to a 384-well plate. b. Initiate the reaction by adding the substrate mix (ATP and PIP2). c. Incubate for 30 minutes at 25°C.[9] d. Terminate the reaction by adding the Detection Mix.[9] e. Read fluorescence polarization on a compatible plate reader.

-

Data Analysis: a. Convert fluorescence polarization values to percent inhibition relative to controls. b. Plot percent inhibition against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

4.2 Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

-

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, which can be quantified spectrophotometrically.[10] Alternatively, luminometric assays (like CellTiter-Glo®) measure ATP levels as an indicator of viable cells.[9]

-

Methodology:

-

Cell Seeding: a. Culture cancer cell lines (e.g., A-172, U-118-MG, PC3) under standard conditions.[9][10] b. Seed cells into 96- or 384-well plates at a predetermined density (e.g., 2.0 x 10^5 cells/well in a 6-well plate for glioblastoma cells, scaled down for smaller formats) and allow them to adhere overnight.[10]

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. Concentrations can range from low nanomolar to high micromolar (e.g., 50 nM to 50,000 nM).[10] b. Replace the existing medium with the medium containing this compound or vehicle control (e.g., 0.5% DMSO).[9]

-

Incubation: a. Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

-

Measurement: a. For MTT: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solvent (e.g., DMSO or methanol) and measure absorbance (e.g., at 590 nm).[10] b. For CellTiter-Glo®: Add the reagent directly to the wells, incubate to lyse cells and stabilize the luminescent signal, and read luminescence on a plate reader.[9]

-

Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot viability against drug concentration to generate dose-response curves and calculate IC50 values.

-

4.3 Western Blot Analysis of Pathway Modulation

This technique is used to detect changes in the levels of key signaling proteins and their phosphorylation status.

-

Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation of key downstream targets like Akt, mTOR, and S6K.[10]

-

Methodology:

-

Cell Treatment and Lysis: a. Seed cells in 6-well or 10-cm dishes and treat with various concentrations of this compound for a specified time (e.g., 48 hours).[6][10] b. Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: a. Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.[10] b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt Ser473, total Akt, p-mTOR Ser2448, p-S6K, β-tubulin as a loading control).[10] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and/or the loading control.[13]

-

Rationale for Dual PI3K/mTOR Inhibition

Targeting a single point in the PI3K/Akt/mTOR pathway can lead to the development of resistance through the activation of compensatory feedback loops.

-

mTORC1 Inhibition Feedback: Inhibition of mTORC1 alone (e.g., with rapalogs) can lead to a feedback activation of the upstream pathway. S6K, a downstream target of mTORC1, normally phosphorylates and degrades IRS-1. When S6K is inhibited, this negative feedback is lost, leading to increased RTK signaling and subsequent PI3K/Akt activation.[4]

-

PI3K Inhibition Feedback: Conversely, inhibiting PI3K can reduce the negative feedback on RTKs, leading to their upregulation and partial reactivation of the pathway.

By simultaneously inhibiting both PI3K and mTOR (mTORC1 and mTORC2), this compound is designed to block the initial activation signal and prevent the feedback-loop-mediated reactivation of Akt, providing a more robust and sustained therapeutic effect.[4][5][10][14]

Conclusion

This compound is a potent dual inhibitor of class I PI3K and mTOR kinases, representing a rational therapeutic strategy to target a core oncogenic pathway.[5] Its mechanism of action provides a comprehensive blockade of the PI3K/Akt/mTOR cascade, which has been validated through extensive preclinical in vitro and in vivo studies demonstrating significant anti-proliferative and anti-tumor activity.[5][9] While clinical development has faced challenges related to on-target toxicities such as hyperglycemia and rash, the data generated from studies of this compound provide a valuable framework for understanding the therapeutic potential and challenges of dual pathway inhibition.[4][15][16][17] The detailed protocols and quantitative data presented herein serve as a technical resource for researchers continuing to explore the complexities of the PI3K/Akt/mTOR pathway and the development of next-generation inhibitors.

References

- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Portico [access.portico.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells | MDPI [mdpi.com]

- 8. Phase I Study of this compound (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with this compound, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Randomized Open-Label Phase II Trial of this compound (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. tandfonline.com [tandfonline.com]

Apitolisib (GDC-0980): A Technical Guide to its Interaction with PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apitolisib (also known as GDC-0980), a potent, orally bioavailable small-molecule inhibitor targeting the Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). This document details the drug's target specificity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Target Profile of this compound

This compound is a dual inhibitor, potently targeting all four Class I PI3K isoforms (α, β, δ, γ) as well as the mTOR kinase (mTORC1 and mTORC2).[1][2] This broad activity allows it to comprehensively block the PI3K/AKT/mTOR signaling network, a critical pathway frequently deregulated in human cancers.[3][4]

In Vitro Kinase Inhibitory Activity

This compound's inhibitory potency against the Class I PI3K isoforms has been quantified through cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) and the inhibition constant (Ki) for mTOR are summarized below.

| Target | IC50 (nM) |

| PI3Kα | 5 |

| PI3Kβ | 27 |

| PI3Kδ | 7 |

| PI3Kγ | 14 |

| Target | Ki (nM) |

| mTOR | 17 |

| Table 1: Inhibitory activity of this compound against Class I PI3K isoforms and mTOR. Data sourced from cell-free assays.[4][5][6] |

This compound also exhibits selectivity against other related kinases, with significantly higher IC50 values for C2alpha (1300 nM), C2beta (794 nM), and VPS34 (2000 nM).[1][6]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][7] Activation is often initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT then modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[8] this compound exerts its effect by inhibiting PI3K and mTOR, thus blocking the entire cascade.

Experimental Protocols

The characterization of this compound's activity involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

PI3K Enzyme Activity Assay (Fluorescence Polarization)

This cell-free assay is used to determine the IC50 values of this compound against each PI3K isoform. It measures the production of PIP3.

Principle: The assay relies on competitive binding between the enzymatic product (PIP3) and a fluorescently labeled PIP3 tracer for a GRP-1 protein binding site. Increased PIP3 production displaces the tracer, leading to a decrease in fluorescence polarization.[5]

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer: 10 mM Tris (pH 7.5), 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05% (v/v) Chaps, 5% glycerol.[5]

-

Purify recombinant Class I PI3K isoforms (PI3Kα, β, δ, γ) as heterodimeric proteins.[5]

-

Prepare substrate solution containing 25 µM ATP and 9.75 µM PIP2.[5]

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be 2% (v/v).[5]

-

-

Enzymatic Reaction:

-

Add the specific PI3K isoform to the assay buffer at optimized concentrations (e.g., PI3Kα,β at 60 ng/mL; PI3Kγ at 8 ng/mL; PI3Kδ at 45 ng/mL).[5]

-

Add the diluted this compound or DMSO (vehicle control) to the enzyme mix.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at room temperature (25°C) for 30 minutes under initial rate conditions.[5]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a termination solution containing 9 mM EDTA, 4.5 nM TAMRA-PIP3 (fluorescent tracer), and 4.2 µg/mL GRP-1 detector protein.[5]

-

Incubate to allow binding equilibrium to be reached.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a suitable plate reader.

-

Plot the decrease in polarization signal against the logarithm of this compound concentration.

-

Calculate IC50 values by fitting the dose-response curves to a 4-parameter logistic equation.[5]

-

Cell Viability / Antiproliferative Assay

This cell-based assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is often used. It quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence corresponds to a decrease in cell viability.

Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Incubation:

-

Incubate the plates for a period of 3 to 4 days, depending on the cell line's doubling time.[5]

-

-

Data Acquisition:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.[5]

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot cell viability against the logarithm of this compound concentration to generate dose-response curves and calculate IC50 values.

-

Pharmacodynamic Biomarker Assessment (pAKT)

This assay measures the inhibition of the PI3K pathway within cells or in vivo by quantifying the phosphorylation of AKT at Serine 473 (pAKT).

Methodology:

-

Sample Collection:

-

Protein Quantification:

-

Determine the total protein concentration in the lysates or PRP using a method like the BCA assay.

-

-

pAKT Measurement:

-

Data Analysis:

-

Calculate the ratio of pAKT to total AKT.

-

Express the results as a percentage of the baseline (pre-dose) or vehicle-treated control to determine the degree of target inhibition.[9]

-

In Vitro and In Vivo Activity

This compound has demonstrated broad antiproliferative activity across a range of cancer cell lines and significant antitumor efficacy in preclinical xenograft models.

Cellular Antiproliferative Activity

The potency of this compound varies across different cancer types, with particular efficacy noted in cell lines with a dysregulated PI3K pathway.

| Cancer Type | Cell Line(s) | IC50 (nM) |

| Prostate Cancer | PC3 | < 200 nM |

| Breast Cancer | MCF7.1 | 255 nM |

| Glioblastoma | A-172, U-118-MG | Cytotoxic effect observed |

| Non-Small Cell Lung | Various | < 500 nM (in 88% of lines) |

| Pancreatic Cancer | Various | Less potent (< 500 nM) |

| Melanoma | Various | Less potent (< 500 nM) |

| Table 2: Antiproliferative activity of this compound in various cancer cell lines.[1][5][8] |

In Vivo Antitumor Activity

In mouse xenograft models using PC-3 and MCF-7 cells, oral administration of this compound has shown significant antitumor activity. Doses as low as 1 mg/kg resulted in tumor growth delay, while higher doses (7.5 mg/kg) led to tumor stasis or regression.[5] Favorable pharmacokinetic properties support its oral bioavailability and efficacy in these models.[5]

Conclusion

This compound is a potent dual inhibitor of Class I PI3K isoforms and mTOR. Its ability to comprehensively shut down the PI3K/AKT/mTOR signaling cascade has been thoroughly characterized through a variety of biochemical and cellular assays. The quantitative data on its inhibitory constants and its broad antiproliferative effects in cancer cell lines underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar molecules in the context of cancer drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I Study of this compound (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. frontiersin.org [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with this compound, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Apitolisib: A Technical Guide to Preclinical Pharmacology and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of Apitolisib (also known as GDC-0980), a potent and orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details its mechanism of action, in vitro inhibitory concentrations (IC50), and the experimental protocols used to determine these values.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, a cascade frequently deregulated in various human cancers.[1] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[2] this compound is a selective inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and also directly inhibits the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] By blocking these key enzymes, this compound effectively shuts down downstream signaling, leading to the inhibition of tumor cell growth and, in many cases, the induction of apoptosis (programmed cell death).[4]

Figure 1: Simplified signaling pathway of this compound's dual inhibition.

In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro IC50 values of this compound against various PI3K isoforms, mTOR, and a panel of human cancer cell lines.

Table 1: this compound IC50 Values for PI3K Isoforms and mTOR

| Target | IC50 (nM) |

| PI3Kα | 5[5] |

| PI3Kβ | 27[5] |

| PI3Kδ | 7[5] |

| PI3Kγ | 14[5] |

| mTOR (Ki) | 17[5] |

Table 2: this compound IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate Cancer | < 200[6] |

| MCF7 | Breast Cancer | < 200 |

| Various NSCLC lines | Non-Small Cell Lung Cancer | < 200 |

| Various Pancreatic lines | Pancreatic Cancer | > 200 |

| Various Melanoma lines | Melanoma | > 200 |

| A-172 | Glioblastoma | Time and dose-dependent cytotoxicity observed[4] |

| U-118-MG | Glioblastoma | Time and dose-dependent cytotoxicity observed[4] |

Experimental Protocols

The determination of in vitro IC50 values for this compound typically involves cell-based assays that measure cell viability or proliferation after treatment with the compound. Below are detailed methodologies for common assays used in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays

Two common methods for assessing the effect of this compound on cancer cell lines are the MTT and CellTiter-Glo® assays.

Figure 2: General experimental workflow for IC50 determination.

Table 3: Detailed Protocol for MTT Assay

| Step | Procedure |

| 1. Cell Seeding | Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2. |

| 2. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). |

| 3. Incubation | Incubate the plate for 48-72 hours at 37°C and 5% CO2. |

| 4. MTT Addition | Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed. |

| 5. Solubilization | Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. |

| 6. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |

| 7. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value. |

Table 4: Detailed Protocol for CellTiter-Glo® Luminescent Cell Viability Assay

| Step | Procedure |

| 1. Cell Seeding | Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2. |

| 2. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control. |

| 3. Incubation | Incubate the plate for 48-72 hours at 37°C and 5% CO2. |

| 4. Reagent Preparation | Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial. |

| 5. Reagent Addition | Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. |

| 6. Lysis and Signal Stabilization | Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. |

| 7. Luminescence Reading | Measure the luminescence using a luminometer. |

| 8. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value. |

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR pathway with significant in vitro activity across a range of cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working with this compound. The provided methodologies can be adapted for various cell types and experimental setups to further elucidate the preclinical profile of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

Apitolisib: A Technical Guide to its Dual Inhibition of PI3K/mTOR and Induction of Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[3][4][5] By targeting two key nodes in this pathway, this compound offers a comprehensive blockade of downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR (specifically mTORC1 and mTORC2).[3] This dual inhibition leads to a robust suppression of the PI3K/Akt/mTOR signaling cascade.

Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface typically activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and activating pro-survival transcription factors (e.g., NF-κB). Furthermore, Akt activates mTORC1, a central regulator of protein synthesis and cell growth, through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC1/2). mTORC1, in turn, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein translation and cell proliferation. mTORC2, another complex containing mTOR, is responsible for the full activation of Akt through phosphorylation at serine 473.

This compound's dual inhibitory action on both PI3K and mTOR effectively shuts down this entire cascade. By inhibiting PI3K, it prevents the generation of PIP3, thereby blocking the activation of Akt. Simultaneously, by directly inhibiting mTOR, it blocks the phosphorylation of S6K and 4E-BP1, and prevents the mTORC2-mediated feedback activation of Akt. This comprehensive blockade ultimately leads to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, through multiple mechanisms downstream of PI3K/mTOR inhibition. The suppression of Akt activity relieves its inhibitory effects on pro-apoptotic proteins. Furthermore, studies have shown that this compound treatment leads to the increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP). In some cancer cell lines, this compound has been shown to induce apoptosis through the accumulation of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein).[6]

Quantitative Data on Apoptosis Induction

| Cell Line | Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) | Reference |

| A-172 (Glioblastoma) | 10 | 48 | Not specified | [6] |

| A-172 (Glioblastoma) | 20 | 48 | 46.47 | [6] |

| U-118-MG (Glioblastoma) | 10 | 48 | 6.2 | [7] |

| U-118-MG (Glioblastoma) | 20 | 48 | 7.7 | [7] |

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved by downregulating the expression of key cell cycle regulatory proteins, such as cyclin D1. The inhibition of the PI3K/mTOR pathway disrupts the signaling necessary for cells to progress from the G1 to the S phase of the cell cycle, thereby halting proliferation.

Quantitative Data on Cell Cycle Arrest

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol is a general guideline for assessing the expression of apoptosis-related proteins following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol outlines the steps for quantifying apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for Western blotting.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes how to analyze the cell cycle distribution of a cell population using PI staining.

Materials:

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Washing: Wash cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

-

G0/G1 phase: 2N DNA content

-

S phase: Between 2N and 4N DNA content

-

G2/M phase: 4N DNA content

-

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest by dually inhibiting the PI3K and mTOR signaling pathways. Its comprehensive mechanism of action provides a strong rationale for its continued investigation in various cancer models. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the cellular and molecular effects of this compound and to evaluate its therapeutic potential.

References

- 1. Facebook [cancer.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Portico [access.portico.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Apitolisib: An In-depth Guide to its Oral Bioavailability and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib, also known as GDC-0980, is a potent, orally available small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1][2] These two key components are part of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, playing a crucial role in tumor cell growth, survival, and proliferation.[3][4][5] this compound's ability to target both PI3K and mTOR simultaneously offers a potential therapeutic advantage by providing a more comprehensive blockade of this critical signaling cascade.[5] The compound has demonstrated broad preclinical antitumor activity in a variety of cancer models, including those for breast, prostate, and lung cancer.[3][5] Understanding its pharmacokinetic profile and oral bioavailability in preclinical animal models is fundamental to its development and for translating preclinical findings to clinical trial design.[6][7]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of normal cellular processes, but its aberrant activation is a hallmark of many cancers.[4] this compound is a dual inhibitor, targeting both the p110 isoforms of PI3K and the ATP binding sites of mTORC1 and mTORC2.[3] This comprehensive inhibition prevents the downstream signaling events that promote cell growth and survival.[3][8]

Pharmacokinetics of this compound in Animal Models

Preclinical studies have characterized the pharmacokinetic (PK) properties of this compound in several animal species, demonstrating favorable characteristics such as high oral bioavailability and low to moderate clearance.[3] A summary of key pharmacokinetic parameters is presented below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) |

| Mouse | 1 | 9.2[2] | 1.7[2] |

| Rat | - | 15.4[9] | - |

| Dog | - | 6.37[9] | - |

| Cynomolgus Monkey | - | 18.9[9] | - |

| Data presented as mean values. "-" indicates data not available from the provided sources. |

Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Formulation | Oral Bioavailability (%) |

| Mouse | 5 | 80% PEG400 | - |

| Mouse | 50 | 0.5% methylcellulose/0.2% Tween-80 | - |

| Rat | - | - | 76[10] |

| Dog | - | - | 125[9] |

| Cynomolgus Monkey | - | - | 14.4[9] |

| Data presented as mean values. "-" indicates data not available from the provided sources. |

In mice, a dose-proportional increase in exposure was observed with oral dosing.[3] The apparent oral clearance (CL/F) was estimated at 0.387 L/h/kg, the apparent volume of distribution (V/F) at 1.13 L/kg, and the absorption rate constant (ka) at 1.1 h⁻¹ in a linear one-compartment model.[6] Studies also indicated that this compound has high permeability, suggesting good absorption potential, though it is a substrate for P-glycoprotein and breast cancer resistance protein.[9] Plasma protein binding is low, with the unbound fraction ranging from 29% to 52% across species.[9]

Experimental Protocols

The characterization of this compound's pharmacokinetics involves a series of standardized preclinical experiments. The general workflow for these studies is outlined below.

Animal Models

Studies have utilized various animal models, including mice (e.g., athymic nu/nu), rats, dogs, and cynomolgus monkeys.[2][9][10] For efficacy studies, human cancer cell lines such as PC-3 (prostate) and MCF-7 (breast) are often subcutaneously injected into immunocompromised mice to establish xenograft models.[2]

Drug Administration and Formulation

This compound is administered both intravenously (i.v.) and orally (p.o.).[3] For oral administration, this compound has been formulated as a crystalline suspension in vehicles like 0.5% methylcellulose/0.2% Tween-80 or in solutions such as 80% PEG400.[2] Dosing regimens in xenograft studies have been as low as 1 mg/kg.[2]

Sample Collection and Bioanalysis

Following drug administration, blood samples are collected at various time points. Plasma is then separated and analyzed to determine the concentration of this compound. A common and highly sensitive bioanalytical method used is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This technique allows for the precise quantification of the drug in plasma samples.

Conclusion

This compound demonstrates promising pharmacokinetic properties in preclinical animal models, characterized by good oral bioavailability in most species tested and dose-proportional exposure.[3] These favorable attributes, combined with its potent dual-inhibitory mechanism against PI3K and mTOR, have supported its advancement into clinical trials.[3][11] The data gathered from these animal studies are crucial for informing dose selection and predicting the pharmacokinetic profile in humans, thereby guiding the clinical development of this compound as a potential cancer therapeutic.[6][9]

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Portico [access.portico.org]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with this compound, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with this compound, a Dual PI3K/mTOR Inhibitor [epistemonikos.org]

- 8. Novel Dual PI3K/mTOR Inhibitor, this compound (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Apitolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, this compound has demonstrated significant preclinical and clinical activity against a range of human cancers. This document provides a comprehensive technical overview of this compound, including its molecular formula, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a thienopyrimidine derivative with the following molecular characteristics:

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀N₈O₃S | [1][2] |

| Molecular Weight | 498.60 g/mol | [2][3] |

| CAS Number | 1032754-93-0 | [1] |

| Appearance | Powder | [1] |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |

| Predicted pKa (Strongest Acidic) | 13.47 | [4] |

| Predicted pKa (Strongest Basic) | 6.76 | [4] |

| Predicted LogP | 1.52 | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and mTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This dual inhibition leads to the suppression of downstream signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[10]

This compound targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire downstream signaling cascade.[6]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against various cancer cell lines and in vivo tumor models.

In Vitro Kinase and Cell-Based Assays

| Target | Assay Type | IC₅₀ / Kᵢ | Source |

| PI3Kα | Cell-free | 5 nM | [1][3][10] |

| PI3Kβ | Cell-free | 27 nM | [1][3][10] |

| PI3Kδ | Cell-free | 7 nM | [1][3][10] |

| PI3Kγ | Cell-free | 14 nM | [1][3][10] |

| mTOR | Cell-free | 17 nM (Kᵢ) | [1][3] |

| PC3 (Prostate) | Cell Proliferation | 307 nM | [3] |

| MCF7 (Breast) | Cell Proliferation | 255 nM | [3] |

| A-172 (Glioblastoma) | Apoptosis Induction (20 µM, 48h) | 46.47% apoptotic cells | [8] |

| U-118-MG (Glioblastoma) | Apoptosis Induction (20 µM, 48h) | 7.7% apoptotic cells | [8] |

In Vivo Xenograft Models

In mouse xenograft models, orally administered this compound has shown significant anti-tumor activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Species | Dose | Route | Key Findings | Source |

| Mouse | 1 mg/kg | IV | Low clearance (Clp: 9.2 mL/min/kg), Vss: 1.7 L/kg | [3] |

| Mouse | 5 mg/kg & 50 mg/kg | Oral | Favorable pharmacokinetic parameters | [3] |

| Human | 2-70 mg | Oral | Dose-proportional pharmacokinetics | [11][12] |

| Human | ≥16 mg | Oral | Target modulation observed | [11][12] |

Experimental Protocols

The following are representative experimental methodologies for evaluating the activity of this compound.

Cell Viability and Proliferation Assay (MTT or CellTiter-Glo)

This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[8]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Clinical Development

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors.[4][11][13][14]

A first-in-human Phase I trial established the safety, tolerability, and recommended Phase II dose (RP2D) of this compound.[11][12] The most common grade ≥3 toxicities observed at the RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11][12] Pharmacodynamic studies in this trial confirmed target engagement at doses ≥16 mg, as evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase II trial in patients with metastatic renal cell carcinoma compared this compound to everolimus.[14][15] This study found that dual PI3K/mTOR inhibition with this compound was less effective and associated with more high-grade adverse events compared to everolimus.[14]

Conclusion